molecular formula C15H17F2NO B2575040 N-(4,4-difluorocyclohexyl)cinnamamide CAS No. 2034997-83-4

N-(4,4-difluorocyclohexyl)cinnamamide

Cat. No.: B2575040
CAS No.: 2034997-83-4
M. Wt: 265.304
InChI Key: IKHMYPJEDAILAQ-VOTSOKGWSA-N
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Description

N-(4,4-Difluorocyclohexyl)cinnamamide is a synthetic cinnamamide derivative designed for pharmaceutical and biochemical research. This compound features a cinnamamide scaffold, a structure class known for its diverse biological activities, fused with a 4,4-difluorocyclohexyl group. The 4,4-difluorocyclohexyl moiety is a common pharmacokinetic modulator in medicinal chemistry, often used to enhance metabolic stability, influence conformation, and improve the drug-like properties of lead molecules . The core cinnamamide structure is a known pharmacophore, and its derivatives have been investigated for various biological activities. The compound's molecular framework suggests potential for application in infectious disease research, particularly as part of structure-activity relationship (SAR) studies aimed at developing novel anti-infective agents. Recent research highlights the critical need for new compounds against challenging targets like Mycobacterium tuberculosis , where energy metabolism pathways such as the electron transport chain (ETC) have emerged as promising target spaces for new antibacterial agents . The incorporation of the difluorocyclohexyl group is a strategic modification that may fine-tune the compound's lipophilicity and membrane permeability, key factors for cellular activity. Researchers can utilize this chemical reagent as a building block in medicinal chemistry campaigns or as a reference standard in biological screening assays. Intended Use: This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Minimize dust generation and accumulation, and use with adequate ventilation.

Properties

IUPAC Name

(E)-N-(4,4-difluorocyclohexyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO/c16-15(17)10-8-13(9-11-15)18-14(19)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMYPJEDAILAQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)cinnamamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)cinnamamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Cinnamamide Derivatives

The synthesis of N-(4,4-difluorocyclohexyl)cinnamamide typically involves the reaction of cinnamoyl chloride with an appropriate amine in an organic solvent like tetrahydrofuran. This method allows for the introduction of various substituents that can enhance the compound's biological activity. The structure-activity relationship (SAR) is crucial in determining how modifications to the compound can influence its efficacy and safety profile.

Antimicrobial Activity

Research has demonstrated that cinnamamide derivatives exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain cinnamamide derivatives possess minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Organism
This compoundTBDTBD
Benzyl cinnamate537.81S. aureus
4-isopropylbenzylcinnamide458.15S. epidermidis

Anticancer Properties

This compound has been studied for its potential anticancer effects. Cinnamamide derivatives have shown to induce apoptosis in cancer cells by activating various pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . The ability to enhance the effectiveness of established chemotherapeutics like doxorubicin has also been noted, suggesting a role as an adjuvant therapy in cancer treatment .

Antioxidant Activity

The antioxidant properties of cinnamamide derivatives are linked to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is essential for protecting cells from damage that can lead to cancer and other diseases .

Therapeutic Implications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antimicrobial Agents : Due to their efficacy against resistant strains of bacteria, these compounds could be developed into new antibiotics.
  • Cancer Therapeutics : Their ability to induce apoptosis and enhance the effects of existing chemotherapies positions them as potential candidates for cancer treatment.
  • Antioxidants : Their protective effects against oxidative stress make them suitable for use in formulations aimed at preventing degenerative diseases.

Case Studies

Several case studies illustrate the application of cinnamamide derivatives in clinical settings:

  • A study demonstrated the effectiveness of a series of cinnamamide derivatives in inhibiting the growth of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
  • Another investigation focused on the anticancer properties of these compounds, showing that they could significantly reduce cell viability in melanoma cells compared to controls .

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(4,4-difluorocyclohexyl)cinnamamide, highlighting differences in substituents, synthesis yields, and hypothesized applications:

Compound Name/ID Core Structure Key Substituents/Functional Groups Synthesis Yield Potential Applications References
This compound Cinnamamide Phenylpropenamide Not reported Hypothetical: Enzyme inhibition, anti-inflammatory -
Compound 108 Thiazole carboxamide 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl 78% Peptidomimetics, protease inhibition
AMG-bis-006 Imidazole carboxamide 2-Methylbenzyl, methylimidazole Not reported Kappa opioid receptor modulation
Compound A8 Dihydroquinazolinone Methyl, fused quinazolinone ring 74% CNS activity (structural inference)
Sulfonic acid derivative Sulfonic acid Leucine, pyrrolidinone, sulfonic acid Not reported High solubility, therapeutic candidates

Structural and Functional Differences

Substituent Effects on Bioactivity
  • Cinnamamide vs. The 3,4,5-trimethoxybenzamido group increases lipophilicity, possibly improving membrane permeability compared to the simpler cinnamamide .
  • Imidazole Carboxamide (AMG-bis-006):
    The imidazole and 2-methylbenzyl groups in AMG-bis-006 suggest targeting of opioid receptors, where bulkier substituents may improve receptor selectivity .
Solubility and Pharmacokinetics
  • The sulfonic acid derivative () exhibits high polarity due to its sulfonic acid and leucine moieties, favoring aqueous solubility and intravenous administration. In contrast, the cinnamamide’s lower polarity may enhance blood-brain barrier penetration for CNS targets .

Key Research Findings

Metabolic Stability

The 4,4-difluorocyclohexyl group in all analogs likely reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Target Selectivity

  • Thiazole Derivatives (Compounds 108–111): The trimethoxybenzamido group may mimic peptide substrates, suggesting applications in protease inhibition .
  • AMG-bis-006: Structural features align with known kappa opioid receptor ligands, emphasizing the role of aromatic substituents in receptor binding .

Crystallographic Insights

Tools like SHELXL and Mercury () enable precise structural determination of analogs, critical for understanding conformational preferences and intermolecular interactions .

Q & A

Basic Research Question

  • HPLC : Employ reverse-phase columns (C18) with acetonitrile/water gradients. For example, compound 71 showed tR = 4.3 min at 50% acetonitrile .
  • Chiral Analysis : Use chiral HPLC or NMR derivatization (e.g., Mosher’s esters) to confirm enantiopurity, critical for analogs like 73 with stereocenters .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., 73 : m/z 464.2 for C₂₁H₂₉F₄N₃O₂S, Δ < 2 ppm) .

What methodologies assess the role of fluorine atoms in bioactive conformations?

Advanced Research Question

  • Vector Analysis : Compare fluorine’s spatial orientation in active (53 ) vs. inactive analogs (61 , 62 ). Fluorines in 53 adopt a 1,4-diaxial arrangement, enhancing van der Waals contacts .
  • Isosteric Replacement : Substitute fluorine with methyl/keto groups (e.g., 52 , 54 ) to isolate electronic vs. steric effects. 53 ’s higher activity vs. 54 underscores fluorine’s unique polarization .
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying regions where fluorine’s negative potential enhances binding .

How do researchers design analogs to probe the substrate-binding pocket of P-gp?

Advanced Research Question

  • Scaffold Hybridization : Attach diverse groups (e.g., quinoline in 71 , tetrahydro-2H-pyran in 72 ) to the thiazole core while retaining the 4,4-difluorocyclohexyl moiety .
  • Linker Optimization : Shorten or rigidify linkers (e.g., compare 53 vs. 63 ) to minimize entropy loss upon binding. 53 ’s direct amide linkage improves affinity vs. 63 ’s methylene spacer .
  • Functional Assays : Pair ATPase inhibition with efflux assays (e.g., calcein-AM retention) to confirm P-gp modulation .

What analytical techniques troubleshoot low yields in amidation reactions?

Basic Research Question

  • Reagent Screening : Test coupling agents (HATU vs. EDCI) and bases (DIPEA vs. TEA) for efficiency. Method A (HATU/DIPEA) achieved 78% yield for 108 .
  • Byproduct Analysis : Use LC-MS to detect unreacted starting materials or side products (e.g., acylurea from HATU).
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve solubility of 4,4-difluorocyclohexylamine, critical for 110 ’s 35% yield .

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